L-Threonyl-L-cysteinylglycylglycyl-L-alanine
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Overview
Description
L-Threonyl-L-cysteinylglycylglycyl-L-alanine is a peptide composed of the amino acids threonine, cysteine, glycine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-cysteinylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of the remaining amino acids (glycine, cysteine, and threonine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-cysteinylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for peptide bond formation.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Threonyl-L-cysteinylglycylglycyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Threonyl-L-cysteinylglycylglycyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds with other cysteine-containing molecules, influencing protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-cysteinylglycylglycyl-L-threonine
- L-Threonyl-L-cysteinylglycylglycyl-L-valine
- L-Threonyl-L-cysteinylglycylglycyl-L-serine
Uniqueness
L-Threonyl-L-cysteinylglycylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its biological activity.
Properties
CAS No. |
385816-66-0 |
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Molecular Formula |
C14H25N5O7S |
Molecular Weight |
407.45 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N5O7S/c1-6(14(25)26)18-10(22)4-16-9(21)3-17-12(23)8(5-27)19-13(24)11(15)7(2)20/h6-8,11,20,27H,3-5,15H2,1-2H3,(H,16,21)(H,17,23)(H,18,22)(H,19,24)(H,25,26)/t6-,7+,8-,11-/m0/s1 |
InChI Key |
BRCMONIHYSEMOZ-PJFCORBGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
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